molecular formula C11H14N2O B1623419 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline CAS No. 69876-88-6

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

Cat. No.: B1623419
CAS No.: 69876-88-6
M. Wt: 190.24 g/mol
InChI Key: BKHAUEPGLXPTRW-UHFFFAOYSA-N
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Description

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline is an organic compound that features a unique structure combining an aniline moiety with a 4,4-dimethyl-4,5-dihydro-1,3-oxazole ring

Scientific Research Applications

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with 4,4-dimethyl-4,5-dihydro-1,3-oxazole precursors in the presence of catalysts and solvents that facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline is unique due to its specific combination of aniline and oxazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHAUEPGLXPTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391422
Record name 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69876-88-6
Record name 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 9.5 g. of N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide in 100 ml. of DME was added gaseous HCl such that all of the starting amide came out of solution. The solvent was removed and 30 ml. of thionyl chloride added. This solution was stirred for 2 days at 5° C. The excess thionyl chloride was removed. The amber liquid was then poured into 200 ml. of CH2Cl2 and neutralized with 20% NaOH with cooling. The solution was extracted with diethyl ether and the ether layer dried over MgSO4. The combined ether layer was filtered and concentrated to a solid; 5.75 g. This solid was preabsorbed on 25 g. of silica III and placed on 425 g. of silica (in a column). Elution with ether gave 3.7 g. of product which was recrystallized from CH2Cl2 -hexane (1:1) and acetonitrile, m.p. 227°-230° C.
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N-(1,1-dimethyl-2-hydroxyethyl)-4-aminobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
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4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
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Reactant of Route 6
4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline

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